molecular formula C23H27FN2O2 B4606790 N-[2-(BUTAN-2-YL)PHENYL]-1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE

N-[2-(BUTAN-2-YL)PHENYL]-1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4606790
M. Wt: 382.5 g/mol
InChI Key: AFHJKYWSNHBJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(BUTAN-2-YL)PHENYL]-1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of fentanyl analogues These compounds are structurally related to fentanyl, a potent synthetic opioid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(BUTAN-2-YL)PHENYL]-1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a Mannich reaction, where an amine, formaldehyde, and a ketone are reacted to form the piperidine ring.

    Introduction of the Fluorobenzoyl Group: This step involves the acylation of the piperidine ring with 2-fluorobenzoyl chloride under basic conditions.

    Attachment of the Butyl-Substituted Phenyl Group: This is typically done through a Friedel-Crafts alkylation reaction, where the phenyl group is alkylated with butyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[2-(BUTAN-2-YL)PHENYL]-1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other fentanyl analogues and related compounds.

    Biology: Studied for its interactions with opioid receptors and its potential effects on biological systems.

    Medicine: Investigated for its analgesic properties and potential use in pain management.

Mechanism of Action

The compound exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptor, leading to the inhibition of neurotransmitter release and resulting in analgesic effects. The molecular pathways involved include the activation of G-protein coupled receptors and subsequent inhibition of adenylate cyclase activity.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid with a similar structure but different substituents.

    2-Fluoroisobutyrfentanyl: Another fentanyl analogue with a fluorine atom and an isobutyl group.

    3-Fluorofentanyl: A fentanyl analogue with a fluorine atom at a different position on the phenyl ring.

Properties

IUPAC Name

N-(2-butan-2-ylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O2/c1-3-16(2)18-8-5-7-11-21(18)25-22(27)17-12-14-26(15-13-17)23(28)19-9-4-6-10-20(19)24/h4-11,16-17H,3,12-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHJKYWSNHBJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(BUTAN-2-YL)PHENYL]-1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE
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N-[2-(BUTAN-2-YL)PHENYL]-1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE
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N-[2-(BUTAN-2-YL)PHENYL]-1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE
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N-[2-(BUTAN-2-YL)PHENYL]-1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE
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N-[2-(BUTAN-2-YL)PHENYL]-1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
N-[2-(BUTAN-2-YL)PHENYL]-1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE

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